6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c9-6-3-10-8-11-7(5-1-2-5)12-13(8)4-6/h3-5H,1-2H2 |
InChI Key |
QFGMHVMFPCAZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Key Considerations:
- Halogenation (e.g., bromine) can be introduced via electrophilic substitution at position 6, guided by electronic directing effects of the triazole ring.
- Phosphorus oxybromide (POBr₃) may replace POCl₃ for bromination.
Cyclopropyl Group Introduction
The cyclopropyl moiety is introduced at position 2 through:
- Nucleophilic Substitution : Reaction of a 2-chloro or 2-bromo triazolopyrimidine intermediate with cyclopropylmagnesium bromide or cyclopropylboronic acid under transition metal catalysis (e.g., Pd).
- Direct Cyclopropanation : Using cyclopropane carboxaldehyde in a cyclocondensation step during core formation.
Optimized Synthetic Route
A plausible pathway integrates methods from the literature:
Step 1 : Synthesis of 6-bromo-triazolo[1,5-a]pyrimidine
- React 5-amino-1,2,4-triazole with ethyl 3-oxo-4-bromobutanoate in acetic acid to form the brominated core.
Step 2 : Cyclopropyl Functionalization
- Treat 2-chloro-6-bromo-triazolo[1,5-a]pyrimidine with cyclopropylboronic acid via Suzuki-Miyaura coupling.
Step 3 : Purification
- Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via NMR and HRMS.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Acetic acid, 80°C, 6h | 65–78 | |
| Bromination | POBr₃, 110°C, 3h | 72 | |
| Cyclopropanation | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 58 |
Challenges and Solutions
- Regioselectivity : Bromination at position 6 is favored due to electron-deficient pyrimidine ring directing electrophiles to meta positions.
- Cyclopropane Stability : Mild coupling conditions (e.g., low-temperature Pd catalysis) prevent ring-opening of the cyclopropyl group.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various reagents to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological activities and chemical properties.
Scientific Research Applications
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1.
Biological Studies: The compound exhibits significant antibacterial, antifungal, and antiviral activities.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Key Analogues
Biological Activity
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects. The information is compiled from various research studies and patents to provide a comprehensive overview.
- Chemical Formula : C8H7BrN4
- Molecular Weight : 239.07 g/mol
- CAS Number : 1824164-07-9
- Density : 2.11 g/cm³ (predicted)
- Acidity Constant (pKa) : -0.15 (predicted)
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents.
Case Study: Antiproliferative Effects
In a study evaluating a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines (MGC-803, HCT-116, and MCF-7), compound H12 demonstrated notable antiproliferative activity with IC50 values of:
- MGC-803 : 9.47 μM
- HCT-116 : 9.58 μM
- MCF-7 : 13.1 μM
These values indicate that H12 is more potent than the standard chemotherapy drug 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of the ERK signaling pathway.
- Induction of apoptosis and G2/M phase cell cycle arrest.
- Regulation of cell cycle-related proteins and apoptosis markers .
Other Biological Activities
Beyond anticancer properties, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit a range of biological activities:
Antibacterial and Antiviral Effects
Research indicates that these compounds also possess antibacterial and antiviral properties. For instance:
- They have shown effectiveness against various bacterial strains and viruses in vitro.
- Their ability to inhibit bacterial growth suggests potential applications in treating infections .
Summary of Biological Activities
| Activity Type | Description | Example Findings |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer lines | IC50 values in low micromolar range |
| Antibacterial | Effective against multiple bacterial strains | Broad-spectrum antibacterial activity |
| Antiviral | Inhibitory effects on viral replication | Potential use against specific viruses |
Q & A
Q. What are the established synthetic methodologies for 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-component reactions or oxidative cyclization. A widely used method is the fusion of 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and a substituted aldehyde in dimethylformamide (DMF). For example, Shah and Rojivadiya () achieved this via a 10–12 minute fusion step at elevated temperatures, followed by methanol addition and crystallization, yielding products with >90% purity and melting points around 205–207°C. Alternatively, oxidative cyclization of N-(2-pyridyl)amidines using oxidants like MnO₂ or PIFA offers another route (). Key considerations include solvent choice (e.g., DMF for fusion) and post-reaction purification via ethanol recrystallization.
Q. What spectroscopic techniques are critical for characterizing this compound?
Comprehensive characterization requires:
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-Br stretch at ~550 cm⁻¹) ().
- ¹H/¹³C NMR : Confirms substituent positions. For instance, the cyclopropyl group shows protons at δ 0.8–1.2 ppm, while aromatic protons resonate at δ 7.2–8.9 ppm ().
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight ().
- Elemental analysis : Ensures stoichiometric consistency (e.g., C: 57.81%, Br: 22.62% for C₁₇H₁₃BrN₄) ().
Q. What are the typical biological targets or activities associated with this compound?
Triazolopyrimidines are studied for their antitumor, antifungal, and antimicrobial activities. The bromo and cyclopropyl substituents enhance electrophilicity and membrane permeability, respectively, making them potent kinase inhibitors or antimicrobial agents (). For example, derivatives with aryl groups at position 7 showed competitive antifungal activity against Candida albicans compared to clotrimazole ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in brominated triazolopyrimidine synthesis?
Optimization strategies include:
- Catalyst screening : DMF acts as both solvent and catalyst in fusion methods, reducing reaction time to <15 minutes ().
- Temperature control : Elevated temperatures (100–120°C) during fusion improve cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol facilitates crystallization ().
- Stoichiometric adjustments : A 1:1 molar ratio of triazole to aldehyde minimizes side products (). Reported yields range from 68% () to 91% () depending on substituents.
Q. How should researchers address contradictions in melting points or spectral data across studies?
Discrepancies often arise from:
- Polymorphism : Different crystallization solvents (e.g., 2-propanol vs. acetonitrile) can alter melting points by 2–4°C ().
- Impurity profiles : Use HPLC (>95% purity) to confirm compound homogeneity.
- Solvent-induced NMR shifts : Compare data in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, NH protons in DMSO-d₆ appear downfield (δ 10.2–10.3 ppm) due to hydrogen bonding ().
Q. What strategies are effective in designing derivatives for SAR studies?
Focus on:
- Substituent variation : Bromine at position 6 enhances electrophilicity for nucleophilic substitution, while cyclopropyl groups at position 2 improve lipophilicity ().
- Bioisosteric replacement : Replace bromine with methoxy or methylthio groups to modulate electronic effects ().
- Functional group addition : Introduce carboxamide moieties at position 6 (e.g., N-cyclohexyl derivatives) to enhance binding to cannabinoid receptors ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
